molecular formula C7H10O6 B3057662 (4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID CAS No. 83529-40-2

(4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID

Cat. No.: B3057662
CAS No.: 83529-40-2
M. Wt: 190.15 g/mol
InChI Key: ZJRYLTPWHABKIT-QWWZWVQMSA-N
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Description

(4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID is a chiral compound with significant importance in organic chemistry. It is characterized by its two chiral centers at the 4th and 5th positions, which contribute to its stereochemistry. This compound is often used as a building block in the synthesis of various complex molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the reaction of a chiral diol with a suitable carboxylic acid derivative under acidic conditions to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield dicarboxylic acids, while reduction reactions produce diols .

Scientific Research Applications

(4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID exerts its effects involves its interaction with various molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and other proteins, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID: The enantiomer of the compound, with opposite stereochemistry.

    2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID: A similar compound without the chiral centers.

Uniqueness

(4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is crucial .

Properties

IUPAC Name

(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c1-7(2)12-3(5(8)9)4(13-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRYLTPWHABKIT-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448770
Record name isopropylidene-l-tartarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83529-40-2
Record name isopropylidene-l-tartarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID
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